molecular formula C6H5F3N2O2 B6314971 1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid CAS No. 1823912-21-5

1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B6314971
CAS No.: 1823912-21-5
M. Wt: 194.11 g/mol
InChI Key: ZVMYPWGZBCKYFZ-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a methyl group at the 1-position, a trifluoromethyl group at the 5-position, and a carboxylic acid group at the 4-position

Preparation Methods

The synthesis of 1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the trifluoromethylation of imidazole derivatives. This process typically requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at different positions on the imidazole ring.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with target proteins, inhibiting their activity or altering their function through covalent or non-covalent binding .

Comparison with Similar Compounds

1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-11-2-10-3(5(12)13)4(11)6(7,8)9/h2H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMYPWGZBCKYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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